![molecular formula C15H21ClN2O6 B13882620 tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate](/img/structure/B13882620.png)
tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate
Description
tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate is a carbamate derivative featuring a tert-butyl carbamate group linked via an ethoxyethyl spacer to a 2-chloro-5-nitrophenoxy moiety. This compound is structurally tailored for applications in medicinal chemistry and organic synthesis, where its electron-withdrawing nitro and chloro substituents enhance reactivity in nucleophilic substitution or coupling reactions.
Properties
Molecular Formula |
C15H21ClN2O6 |
---|---|
Molecular Weight |
360.79 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H21ClN2O6/c1-15(2,3)24-14(19)17-6-7-22-8-9-23-13-10-11(18(20)21)4-5-12(13)16/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
InChI Key |
RLPDTTXEJGDXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Protection of amino alcohols with the tert-butoxycarbonyl group.
- Nucleophilic substitution of phenolic hydroxyl groups with haloalkyl carbamates or amino alcohol derivatives.
- Introduction of the 2-chloro-5-nitrophenoxy group via nucleophilic aromatic substitution or Mitsunobu-type reactions.
- Purification by chromatography and characterization by LC-MS and NMR.
Stepwise Preparation Approach
Boc Protection of Amino Alcohols
- Starting from 2,2’-(ethylenedioxy)bis(ethylamine), selective mono-Boc protection is achieved by reaction with di-tert-butyl dicarbonate (Boc-anhydride) in anhydrous dichloromethane under inert atmosphere at 0 °C to room temperature.
- Reaction time: Overnight stirring.
- Workup: Extraction with saturated sodium bicarbonate, drying over sodium sulfate, and purification by flash chromatography.
- Yield: Typically high, with pure tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate obtained.
Ether Formation via Mitsunobu Reaction
- Reaction of Boc-protected amino alcohols with substituted phenols (e.g., 2-chloro-5-nitrophenol) under Mitsunobu conditions.
- Reagents: Triphenylphosphine and diisopropyl azodicarboxylate (DIAD).
- Solvent: Anhydrous tetrahydrofuran (THF).
- Temperature: 0 °C to room temperature.
- Reaction time: 15-30 hours under inert atmosphere.
- Purification: Filtration to remove solids, washing with ethyl acetate and saturated sodium chloride solution, drying over magnesium sulfate, and column chromatography.
- Yield: Moderate to good (e.g., 60-70%) depending on substrate and conditions.
Nucleophilic Aromatic Substitution (SNAr)
- For introduction of the 2-chloro-5-nitrophenoxy moiety, nucleophilic aromatic substitution of 2-chloro-5-nitrophenol derivatives with amino ethoxyethyl carbamates is performed.
- Base: Triethylamine (TEA) or similar organic base.
- Solvent: Anhydrous 1,4-dioxane.
- Temperature: Room temperature.
- Reaction time: Up to 24 hours with monitoring by TLC.
- Workup: Dilution with ethyl acetate, filtration to remove precipitates, concentration under vacuum.
- Yield: High conversion with precipitate formation indicating product formation.
Data Tables Summarizing Key Reaction Conditions and Yields
Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
---|---|---|---|---|---|---|
Boc Protection | Boc-anhydride, DCM, inert atmosphere | Dichloromethane | 0 °C to RT | Overnight | >85 | Mono-Boc protection of amino alcohol |
Mitsunobu Ether Formation | Triphenylphosphine, DIAD, 2-chloro-5-nitrophenol | Tetrahydrofuran | 0 °C to RT | 15–30 hours | 60–70 | Inert atmosphere, purification by chromatography |
Nucleophilic Aromatic Substitution | Amino ethoxyethyl carbamate, TEA, 2-chloro-5-nitrophenol chloride | 1,4-Dioxane | Room temperature | ~24 hours | High | Precipitate formation, filtration, concentration |
Experimental Notes and Optimization Considerations
- Inert Atmosphere: Most steps involving sensitive reagents (e.g., DIAD, Boc-anhydride) require nitrogen or argon atmosphere to prevent side reactions.
- Temperature Control: Cooling to 0 °C during reagent addition minimizes side reactions and improves selectivity.
- Purification: Flash chromatography on silica gel with ethyl acetate/hexane mixtures is standard for isolating pure carbamate derivatives.
- Monitoring: TLC using reversed-phase silica gel with methanol/saline solutions or DCM/methanol mixtures is effective for reaction progress.
- Yield Improvement: Additional equivalents of reagents or extended reaction times can improve conversion in Mitsunobu reactions.
- Safety: Careful handling of azodicarboxylates and nitroaromatic compounds is essential due to their toxicity and potential explosiveness.
Representative Literature Examples
- A synthesis of related tert-butyl carbamate derivatives via Mitsunobu reaction with nitrophenols was reported with 64% yield and characterized by HRMS and NMR.
- Boc protection of polyether diamines was achieved using Boc-anhydride in DCM with high selectivity and yield.
- Nucleophilic aromatic substitution of 2,4-dinitrophenyl chloride analogs with Boc-protected amino ethers in 1,4-dioxane under TEA base gave high yields and clean products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, resulting in the formation of an amine derivative.
Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amine derivatives, substituted phenoxy compounds, and various carbamate derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of enzyme-catalyzed reactions and the disruption of protein-protein interactions .
Comparison with Similar Compounds
Key Findings
Reactivity and Electronic Effects :
- Compound A’s nitro and chloro groups enhance electrophilicity compared to methoxy () or PEG-based derivatives (). This makes it suitable for reactions requiring electron-deficient aromatic systems, such as Suzuki couplings or SNAr reactions.
- In contrast, the methoxy group in ’s compound contributes to electron-rich aromatic systems, favoring electrophilic substitutions .
Synthetic Efficiency :
- Hydrazine-mediated deprotection (as in ) achieves higher yields (~80%) compared to Pd-catalyzed couplings (~45.8% in ) or bromoalkyl reactions (~55% in ). The lower yields in the latter cases stem from complex steps like catalyst use or purification challenges .
Physicochemical Properties :
- The PEG-based carbamate () exhibits superior hydrophilicity due to its ethylene glycol chains, whereas Compound A’s nitro and chloro groups may reduce solubility in aqueous media.
- The high-molecular-weight derivative in demonstrates prolonged HPLC retention (1.01 minutes), likely due to its polar trifluoromethyl and pyrimidine groups, contrasting with shorter retention times expected for less polar analogues .
Applications: Compound A’s structure suggests utility in prodrug design or as a synthetic intermediate for bioactive molecules. The N-adamantanyl series () targets cannabinoid receptors, highlighting how spacer length and substituents tune biological activity .
Biological Activity
Tert-butyl N-[2-[2-(2-chloro-5-nitrophenoxy)ethoxy]ethyl]carbamate is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C13H18ClN2O4
- CAS Number : 153086-78-3
- Molecular Weight : 304.74 g/mol
The compound features a tert-butyl group, a carbamate moiety, and a chloro-nitrophenoxy ethoxy chain, which contribute to its unique biological properties.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It may bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 mg/mL |
Staphylococcus aureus | 16 mg/mL |
Pseudomonas aeruginosa | 64 mg/mL |
Cytotoxicity Studies
Cytotoxic effects were evaluated using human cell lines. The compound demonstrated selective toxicity towards cancerous cells compared to normal cells, suggesting potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
HepG2 (liver cancer) | 5.20 |
MCF-7 (breast cancer) | 3.00 |
HEK293 (normal kidney) | >50 |
Case Studies
- Study on Antibacterial Efficacy : A study published in the European Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various carbamate derivatives, including this compound. Results indicated substantial activity against resistant strains of bacteria, highlighting its potential in treating infections caused by multidrug-resistant organisms .
- Anticancer Research : A recent investigation into the cytotoxicity of this compound against liver cancer cells revealed that it induces apoptosis through the activation of caspase pathways. This study suggests that the compound could be developed into a therapeutic agent for liver cancer treatment .
- Mechanistic Insights : Another study explored the mechanism by which this compound inhibits bacterial growth. It was found to interfere with the synthesis of essential bacterial proteins, leading to cell death. This mechanism underscores its potential as a novel antibiotic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.